molecular formula C12H9F2N3O2S B5739079 N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide

N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide

Cat. No. B5739079
M. Wt: 297.28 g/mol
InChI Key: RUAWKLJBMPEFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide, also known as DFP-10917, is a compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of hydrazinecarbothioamide compounds and has been shown to have promising biological activities.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of its activity can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide is its potent antitumor activity against a variety of cancer cell lines. In addition, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for the study of N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide. One area of research could focus on improving the solubility of the compound, in order to improve its bioavailability and efficacy in vivo. In addition, further studies could be conducted to better understand the mechanism of action of N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide, as well as its potential for combination therapy with other anticancer agents. Finally, the potential for the use of N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide in the treatment of inflammatory diseases could be further explored.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide involves the reaction of 2,4-difluoroaniline with furoyl chloride in the presence of triethylamine to form N-(2,4-difluorophenyl)-2-furoyl chloride. This intermediate is then reacted with thiosemicarbazide in ethanol to yield N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide. The overall yield of this synthesis method is around 65%.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(furan-2-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O2S/c13-7-3-4-9(8(14)6-7)15-12(20)17-16-11(18)10-2-1-5-19-10/h1-6H,(H,16,18)(H2,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAWKLJBMPEFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NNC(=S)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826481
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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